molecular formula C5H11NO5 B8066481 (2S)-2-aminopentanedioic acid;hydrate CAS No. 928055-16-7

(2S)-2-aminopentanedioic acid;hydrate

Cat. No.: B8066481
CAS No.: 928055-16-7
M. Wt: 165.14 g/mol
InChI Key: OZDAOHVKBFBBMZ-DFWYDOINSA-N
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Description

(2S)-2-aminopentanedioic acid;hydrate is a naturally occurring amino acid that plays a crucial role in various biological processes. It is an important component in the biosynthesis of proteins and serves as a key neurotransmitter in the central nervous system. This compound is also widely used in the food industry as a flavor enhancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic acid can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific strains of bacteria such as Corynebacterium glutamicum. The fermentation process typically occurs under controlled conditions of pH, temperature, and nutrient availability to optimize the yield of L-Glutamic acid .

Industrial Production Methods

In industrial settings, L-Glutamic acid is often produced via microbial fermentation. The process involves the cultivation of microorganisms in large bioreactors, where they convert substrates like glucose or molasses into L-Glutamic acid. The product is then extracted, purified, and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    α-Ketoglutarate: Formed through oxidation.

    L-Glutamine: Formed through reduction.

    N-Acetylglutamic acid: Formed through substitution.

Scientific Research Applications

(2S)-2-aminopentanedioic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

L-Glutamic acid exerts its effects primarily through its role as a neurotransmitter. It activates both ionotropic and metabotropic glutamate receptors in the central nervous system. The ionotropic receptors include NMDA, AMPA, and kainate receptors, which mediate excitatory synaptic transmission. Metabotropic receptors modulate various intracellular signaling pathways .

Comparison with Similar Compounds

L-Glutamic acid can be compared with other amino acids such as:

L-Glutamic acid is unique due to its dual role as a building block for proteins and as a neurotransmitter, making it essential for both metabolic and neurological functions.

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDAOHVKBFBBMZ-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609164
Record name L-Glutamic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732303-81-0, 928055-16-7
Record name L-Glutamic acid, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732303-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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